2-(naphthalen-2-yl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Description

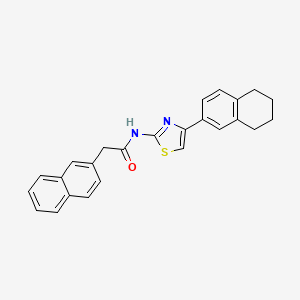

This compound features a thiazole core substituted at the 4-position with a 5,6,7,8-tetrahydronaphthalen-2-yl group and an acetamide moiety linked to a naphthalen-2-yl group.

Properties

IUPAC Name |

2-naphthalen-2-yl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2OS/c28-24(14-17-9-10-18-5-1-3-7-20(18)13-17)27-25-26-23(16-29-25)22-12-11-19-6-2-4-8-21(19)15-22/h1,3,5,7,9-13,15-16H,2,4,6,8,14H2,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHNCIWBCNNAIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CC4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(naphthalen-2-yl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a synthetic derivative that incorporates both naphthalene and thiazole moieties. This unique structural combination has drawn attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anticonvulsant effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a naphthalene ring connected to a thiazole ring via an acetamide linkage. The presence of multiple aromatic systems may contribute to its biological properties by enhancing interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, a structure-activity relationship (SAR) analysis showed that thiazole derivatives can induce apoptosis in cancer cells. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

The presence of the naphthalene moiety has been suggested to enhance the cytotoxicity of these compounds, possibly through improved membrane permeability and interaction with cellular targets.

Antimicrobial Activity

The compound's thiazole component is also associated with antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. For example, derivatives similar to the compound have demonstrated comparable activity to standard antibiotics like norfloxacin.

These findings suggest potential applications in treating bacterial infections.

Anticonvulsant Activity

Thiazole-containing compounds have been explored for their anticonvulsant effects. In particular, derivatives related to the compound exhibited promising results in reducing seizure activities in animal models. The mechanism may involve modulation of neurotransmitter systems or ion channels.

Case Studies

-

Study on Anticancer Activity

A recent study synthesized several thiazole derivatives and tested their effects on A431 and HT29 cell lines. The compound exhibited significant cytotoxicity with an IC50 value lower than that of doxorubicin, indicating its potential as a chemotherapeutic agent. -

Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results highlighted the compound's effectiveness against resistant strains, suggesting its utility in developing new antibiotics.

Comparison with Similar Compounds

Thiazole-Based Acetamides with Aromatic Substitutions

- 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide (): This analog replaces the tetralin group with a naphthalen-1-yl moiety. Crystallographic studies show intermolecular N–H⋯N hydrogen bonds stabilizing its structure, a feature likely shared with the target compound .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():

Substitution with electron-withdrawing chlorine atoms alters electronic properties, enhancing electrophilicity. This compound exhibits antimicrobial activity, suggesting that the target compound’s tetralin and naphthalene groups may shift bioactivity toward anticancer or anti-inflammatory pathways .

Tetralin-Containing Derivatives

N-(5-Nitrothiazol-2-yl)-2-[[5-((5,6,7,8-Tetrahydronaphthalen-2-yl)oxy)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide (Compound 9, ):

Incorporates a tetralin group via an oxadiazole-thioether linker. This compound demonstrates potent apoptotic activity in A549 and C6 cancer cells (IC₅₀ < 10 µM), outperforming cisplatin. The target compound’s direct thiazole-tetralin linkage may improve metabolic stability compared to the oxadiazole-based analog .- Tamibarotene (N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, ): A clinically approved retinoid analog for leukemia, Tamibarotene shares the tetralin-acetamide backbone but lacks the thiazole ring. Its therapeutic action via RARα activation highlights the pharmacological relevance of tetralin moieties, suggesting the target compound could be optimized for similar targets .

Thiazole-Triazole Hybrids

- 2-((4-Allyl-5-(2-Thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-Naphthyl)acetamide ():

Features a triazole-thioether linker and a thienyl group. While this compound’s bioactivity is unspecified, its structural complexity underscores the importance of heterocyclic diversity in modulating target selectivity .

Key Data Tables

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | logP* (Predicted) | Hydrogen Bond Acceptors |

|---|---|---|---|

| Target Compound | ~413.5 | 4.8 | 3 |

| 2-(Naphthalen-1-yl)-N-(thiazol-2-yl)acetamide | 294.3 | 3.5 | 2 |

| Compound 9 () | 461.5 | 5.2 | 6 |

Research Implications

- Synthetic Challenges : The target compound’s tetralin-thiazole linkage may require regioselective coupling strategies, as seen in copper-catalyzed azide-alkyne cycloadditions () or carbodiimide-mediated amide formations ().

- Biological Potential: Structural analogs with tetralin groups show promise in apoptosis induction and kinase inhibition (e.g., Akt/FAK in ). The target compound’s dual aromatic systems warrant evaluation against cancer and neurodegenerative targets.

- Crystallographic Insights : Hydrogen-bonding patterns in related acetamides () suggest that the target compound’s packing stability and solubility could be modulated by introducing polar substituents.

Q & A

Q. What are the optimal synthetic routes for 2-(naphthalen-2-yl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide?

The compound can be synthesized via 1,3-dipolar cycloaddition or amide coupling. For cycloaddition, use alkyne and azide precursors with Cu(OAc)₂ catalysis in a 3:1 t-BuOH:H₂O solvent system at room temperature for 6–8 hours. Monitor progress via TLC (hexane:ethyl acetate 8:2) and purify via recrystallization (ethanol) . For amide formation, employ carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane with triethylamine at 273 K, followed by extraction and crystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- IR spectroscopy : Identify C=O (1670–1680 cm⁻¹), NH (3260–3300 cm⁻¹), and aromatic C=C (1580–1600 cm⁻¹) stretches .

- NMR : Use DMSO-d₆ for ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.6 ppm) and thiazole/tetrahydronaphthalene moieties. Integrate splitting patterns to confirm substitution .

- HRMS : Validate molecular weight with <1 ppm error (e.g., [M+H]⁺ calculated: 393.1118; observed: 393.1112) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Use slow evaporation from a 1:1 methanol/acetone mixture at 277 K. Monitor crystal growth over 48–72 hours. For twinned crystals, employ SHELXL refinement with HKLF5 format to handle overlapping reflections .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields across synthetic protocols?

Discrepancies may arise from solvent polarity, catalyst loading, or azide purity. For example, NaN₃ in toluene:water (8:2) under reflux improves azide conversion compared to room-temperature methods . Perform kinetic studies (e.g., time-yield curves) and characterize intermediates via LC-MS to identify rate-limiting steps .

Q. What strategies enhance crystallographic refinement accuracy for this compound?

Q. How do substituents on the thiazole ring influence intermolecular interactions?

Electron-withdrawing groups (e.g., –NO₂) increase hydrogen bond acceptor strength, altering crystal packing. Compare Hirshfeld surfaces for derivatives with –Cl, –NO₂, and –OCH₃ substituents to quantify π-π stacking vs. H-bond contributions .

Q. Can computational modeling predict biological activity based on structural features?

Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Correlate thiazole ring planarity and acetamide torsion angles (e.g., 79.7° twist in dichlorophenyl analogs) with docking scores against target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.